Product packaging for Furfuryl butyrate(Cat. No.:CAS No. 623-21-2)

Furfuryl butyrate

Cat. No.: B1607230
CAS No.: 623-21-2
M. Wt: 168.19 g/mol
InChI Key: IXISGRHWGVGCAK-UHFFFAOYSA-N
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Description

Academic Context and Research Significance of Furanic Esters

Furanic esters, a class of compounds derived from biomass, are garnering significant attention within the scientific community due to their potential to replace petroleum-based chemicals. rsc.orgnih.gov These esters are typically synthesized from furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are considered key platform molecules in the modern bio-based industry. rsc.orgresearchgate.net The inherent aromatic structure and the presence of functional groups in furanic compounds make them versatile substrates for a wide range of chemical transformations. rsc.orgijabbr.com The research into furanic esters is driven by the overarching goal of transitioning to a more sustainable bioeconomy, expanding the toolbox of bio-based building blocks beyond well-studied molecules like 2,5-furandicarboxylic acid (FDCA). rsc.org The unique properties of polymers derived from furanic monomers highlight the vast potential in this field, encouraging both academic and industrial researchers to develop efficient synthesis strategies for these novel molecules. rsc.org

The significance of furanic compounds extends to their role as precursors for biofuels and biochemicals. iium.edu.mysciopen.com Furfural, for instance, is a natural precursor to a variety of furan-based chemicals and solvents that have found extensive use in the plastics, pharmaceutical, and agrochemical industries. researchgate.net The conversion of furfural and its derivatives into valuable products is a central theme in contemporary green chemistry research. sciopen.com Furanic esters, in particular, are explored for their applications as fuel oxygenates, surfactants, solvents, and plasticizers. researchgate.net The study of their synthesis and properties is crucial for unlocking their full potential in these applications.

Interdisciplinary Relevance of Furfuryl Butyrate (B1204436) in Contemporary Scientific Inquiry

Furfuryl butyrate, with the chemical formula C9H12O3, is an ester of furfuryl alcohol and butyric acid. nih.gov Its interdisciplinary relevance stems from its position at the intersection of renewable chemistry, materials science, and energy research. As a furanic ester, it is part of the broader investigation into sustainable chemicals derived from lignocellulosic biomass. researchgate.netresearchgate.net

One of the primary areas of research for this compound is its potential as a biofuel additive. researchgate.netacs.orgfigshare.com The high oxygen content in furanic esters like this compound is a promising characteristic for improving combustion engine efficiency and reducing pollutant emissions. researchgate.netacs.orgfigshare.com Detailed studies on the thermophysical properties of this compound, such as density, viscosity, and surface tension, are essential to evaluate its performance as a fuel or fuel additive. researchgate.netacs.orgfigshare.com Research has shown that while these compounds have characteristics similar to standard diesel injector fluids, their higher density and surface tension may necessitate the use of surfactants when blended with conventional fuels. researchgate.netacs.orgfigshare.com

In the realm of materials science, furan-based compounds are being investigated as monomers for the synthesis of bio-based polymers, including polyesters and polyamides. rsc.orgresearchgate.net While much of the focus has been on difunctional monomers like FDCA, the exploration of monofunctional furanic esters like this compound can contribute to the development of novel polymers with unique properties. rsc.org The polymerization of furfuryl alcohol, a precursor to this compound, is a well-studied area, and understanding the behavior of its ester derivatives can open new avenues in polymer chemistry. mdpi.com The enzymatic synthesis of furfuryl esters is also an active area of research, aiming to develop greener and more selective production methods for these valuable chemical intermediates. researchgate.netredalyc.org

Research Trajectories and Key Objectives for Comprehensive Investigation

Future research on this compound and other furanic esters is directed towards overcoming current limitations and expanding their practical applications. A key objective is the development of more efficient and selective catalytic systems for their synthesis. nih.govresearchgate.net This includes both chemical and enzymatic catalysis. For instance, achieving high selectivity in the esterification of furfuryl alcohol is a significant challenge, as it can readily polymerize in the presence of strong acids. researchgate.net The development of solid acid catalysts and immobilized enzymes is a promising approach to improve reaction yields and catalyst reusability. nih.govacs.org

Another important research trajectory is the comprehensive characterization of the properties of furanic esters to enable their use in specific applications. For example, detailed studies on the thermophysical properties of this compound are crucial for its potential use as a biofuel additive. researchgate.netacs.orgfigshare.com This includes measuring properties over a range of temperatures and pressures and comparing them to conventional fuels. acs.org

In polymer science, a key objective is to explore the incorporation of furanic esters like this compound into polymer chains to create new materials with tailored properties. rsc.orgresearchgate.net This involves investigating polymerization reactions, characterizing the resulting polymers, and evaluating their performance characteristics. rsc.org The development of furan-based polymers is seen as a critical step towards a more sustainable plastics market. rsc.org

Furthermore, there is a need for more in-depth investigation into the catalytic conversion of furfuryl esters into other valuable chemicals. nih.gov For example, the conversion of furfuryl alcohol to butyl levulinate, a potential fuel additive, has been demonstrated, and similar transformations could be explored for this compound. nih.gov

Detailed Research Findings

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C9H12O3 nih.gov
Molecular Weight 168.19 g/mol nih.gov
Boiling Point 129-130 °C at 52 mmHg
Density 1.053 g/mL at 25 °C
Refractive Index n20/D 1.459
Flash Point 91 °C (closed cup)
Solubility Insoluble in water nih.gov

Thermophysical Properties of Furfuryl Esters for Biofuel Applications

A study on the thermophysical characterization of furfuryl esters, including this compound, provided key data for their evaluation as potential biofuel additives. The research compared their properties to a standard fluid used in diesel injectors (normafluid ISO4113). researchgate.netacs.orgfigshare.com

PropertyFurfuryl Acetate (B1210297)Furfuryl PropionateThis compoundNormafluid ISO4113
Density (g/cm³ at 298.15 K) 1.121.081.050.83
Speed of Sound (m/s at 298.15 K) 1380135013251360
Bulk Modulus (GPa at 298.15 K) 2.12.01.91.9
Surface Tension (mN/m at 298.15 K) 35.133.532.327.5

Data adapted from thermophysical characterization studies of furfuryl esters. researchgate.netacs.orgfigshare.com

The results indicated that while the furfuryl esters have some similar characteristics to the standard diesel fluid, their higher densities and surface tensions are notable differences that would need to be addressed, potentially through the use of surfactants, for their application as fuel additives. researchgate.netacs.orgfigshare.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B1607230 Furfuryl butyrate CAS No. 623-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethyl butanoate
Source PubChem
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InChI

InChI=1S/C9H12O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h3,5-6H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IXISGRHWGVGCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID60211357
Record name Furfuryl butyrate
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Molecular Weight

168.19 g/mol
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Physical Description

Oily liquid, green butyric rancid odour
Record name Furfuryl butyrate
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Boiling Point

129.00 to 130.00 °C. @ 52.00 mm Hg
Record name 2-Furanylmethyl butanoate
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Solubility

insoluble in water, miscible (in ethanol)
Record name Furfuryl butyrate
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Density

1.051-1.057
Record name Furfuryl butyrate
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CAS No.

623-21-2
Record name Furfuryl butyrate
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Record name Furfuryl butyrate
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Record name FURFURYL BUTYRATE
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Record name 2-Furanylmethyl butanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Mechanistic Pathways of Furfuryl Butyrate Production

Chemical Synthesis Routes for Furfuryl Butyrate (B1204436)

The principal chemical method for producing furfuryl butyrate is through esterification, a reaction that can be optimized through various strategies and catalytic systems.

The synthesis of this compound is most commonly achieved via the esterification of furfuryl alcohol with butyric acid. ontosight.ai This reaction is typically catalyzed by an acid. To enhance the reaction yield and efficiency, several optimization strategies are employed. These include adjusting the molar ratio of the reactants, controlling the reaction temperature, and removing water, a byproduct of the reaction, to shift the equilibrium towards the product side.

In a related context of ester synthesis, the production of butyl levulinate from fructose (B13574) and 1-butanol (B46404) is optimized by controlling the initial water content and the molar ratio of reactants. acs.org Similarly, for this compound synthesis, minimizing the initial water content and using an excess of one reactant, typically the alcohol, can drive the reaction forward.

A variety of catalysts can be employed for the synthesis of furfuryl esters. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are effective homogeneous catalysts for esterification. mdpi.com However, their use can lead to challenges in separation and can cause side reactions like the polymerization of furfuryl alcohol. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly used. These include ion-exchange resins, zeolites, and metal oxides. mdpi.com For instance, pristine kaolinite (B1170537) has demonstrated high catalytic performance in the production of furanic ethers from furfuryl alcohol, highlighting the potential of such materials for esterification. researchgate.net The use of heterogeneous catalysts simplifies product purification and catalyst recycling.

Metal Salt Catalysts: Certain metal salts, particularly chlorides of transition metals like CuCl₂, FeCl₃, and AlCl₃, have shown catalytic activity in the synthesis of levulinate esters from furfuryl alcohol. semanticscholar.org The catalytic performance is often linked to the Lewis acidity of the metal salt. semanticscholar.org

Alkaline Carbonates: In transesterification reactions, where an existing ester is reacted with an alcohol to produce a new ester, alkaline carbonates like potassium carbonate have been used as effective catalysts. google.com

Table 1: Comparison of Catalytic Systems in Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acids Sulfuric acid, p-toluenesulfonic acidHigh catalytic activityDifficult to separate from product, can cause side reactions
Heterogeneous Acids Ion-exchange resins, zeolites, kaoliniteEasy separation, reusablePotentially lower activity than homogeneous catalysts
Metal Salts CuCl₂, FeCl₃, AlCl₃Effective for specific conversionsCan require specific reaction conditions
Alkaline Carbonates Potassium carbonateEffective for transesterificationPrimarily used for transesterification, not direct esterification

Esterification Reactions and Optimization Strategies

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis, particularly using enzymes like lipases, offers a greener and more specific alternative to chemical synthesis. mdpi.com

Lipases are widely used for the synthesis of esters due to their broad substrate specificity and ability to function in non-aqueous media. rsc.org They can catalyze both esterification and transesterification reactions under mild conditions. acs.org For instance, lipases can be used to synthesize various alkyl butyrates from butyric acid and different fatty alcohols. jmb.or.kr The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov

The choice of lipase (B570770) is crucial, as different lipases exhibit varying affinities for substrates of different chain lengths. Cutinases, for example, show high affinity for carbon chains of C4 to C10, making them potentially efficient for synthesizing short-chain esters like this compound. jmb.or.kr

Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. researchgate.net For example, Candida antarctica lipase B (CALB) immobilized on various supports, such as magnetic nanoparticles or polymer resins, has been successfully used for the synthesis of esters like ethyl butyrate. researchgate.net Novozym 435, a commercially available immobilized form of CALB, is a widely used and highly effective biocatalyst for a variety of esterification and transesterification reactions. rsc.org Immobilization can also enhance the enzyme's stability at higher temperatures and in organic solvents. jmb.or.kr

Table 2: Research Findings on Immobilized Lipase in Ester Synthesis

EnzymeSupport MaterialSubstratesProductKey Findings
Candida antarctica lipase B (CALB)Magnetic nanoparticlesEthanol (B145695), Butyric acidEthyl butyrateHigh immobilization yield and catalytic activity. researchgate.net
Rhodococcus cutinaseMacroporous acrylic resin (MA-DVB)Butyric acid, ButanolButyl butyrateImmobilized enzyme successfully synthesized the ester in a non-aqueous system. jmb.or.kr
Candida antarctica lipase (Novozym 435)Hydrophobic sol-gelTetrahydrofurfuryl alcohol, Butyric acidTetrahydrothis compoundUsed in a three-phase system to suppress enzyme inhibition by products. researchgate.net
Candida rugosa lipaseDiaion HP-20Hexanol, Butyric acidHexyl butyrateOptimized synthesis using Box-Behnken design. mdpi.com

While this compound itself is not chiral, the principles of enantioselective synthesis are relevant for producing chiral derivatives of furan-containing compounds. Lipases are known for their enantioselectivity, which allows for the production of a single enantiomer from a racemic mixture or a prochiral substrate. mdpi.com This property is crucial in the pharmaceutical and agrochemical industries where the biological activity of a compound is often dependent on its stereochemistry.

For example, enzyme-catalyzed synthesis is a key method for constructing chiral β-amino groups in the synthesis of certain pharmaceuticals. google.com Although direct examples of enantioselective synthesis of chiral derivatives of this compound are not prominent in the provided search results, the established enantioselectivity of lipases in other esterifications suggests a strong potential for such applications. mdpi.com

Precursor Sourcing and Biosynthesis of Constituent Moieties

Furfural (B47365) and Furfuryl Alcohol as Renewable Feedstocks

Furfural, a pivotal platform chemical, is primarily produced from the pentosan-rich hemicellulose fraction of lignocellulosic biomass, such as agricultural residues and wood waste. sci-hub.sersc.org This renewable origin makes it an attractive alternative to petroleum-based chemicals. sci-hub.se Furfural serves as a direct precursor to furfuryl alcohol through hydrogenation, which is then utilized in the synthesis of this compound. uu.nlsci-hub.se

The conversion of lignocellulosic biomass into furfural is a multi-step process that begins with the acid-catalyzed hydrolysis of hemicellulose to release pentose (B10789219) sugars, predominantly xylose. sci-hub.seresearchgate.net This is followed by the acid-catalyzed dehydration of these C5 sugars to yield furfural. mdpi.comsamipubco.com

The mechanism of xylose dehydration to furfural is complex and can proceed through different pathways depending on the catalytic system. rsc.org With Brønsted acids, two primary mechanisms are proposed:

Acyclic Dehydration: This pathway involves the enolization of the open-chain form of xylose to a 1,2-enediol intermediate, which then undergoes further dehydration to form furfural. rsc.org

Cyclic Dehydration: In this mechanism, a proton acts on the oxygen of the xylose ring, leading to the loss of a water molecule and the formation of a 2,5-hydroxyfuranose intermediate through intramolecular rearrangement. Subsequent dehydrations then produce furfural. rsc.org

Various catalysts have been investigated to optimize furfural yield and selectivity. While mineral acids like sulfuric acid are traditionally used, they are corrosive and pose environmental concerns. ucr.edu Research has focused on solid acid catalysts such as zeolites, metal oxides, and sulfonated carbon materials, which offer advantages in terms of reusability and reduced environmental impact. mdpi.com Lewis acids, often in conjunction with Brønsted acids, can facilitate the isomerization of pentoses, a rate-limiting step in furfural formation. mdpi.com The table below summarizes the performance of different catalytic systems.

Table 1: Catalytic Systems for Furfural Production from Biomass-Derived Sugars

CatalystFeedstockSolvent SystemTemperature (°C)Reaction TimeFurfural Yield (%)
Maleic acidXyloseMicrowave/WaterN/AN/AHigh
AlCl₃EucalyptusChCl-oxalic acid/MIBK14090 min70.3
H-ZSM-5Corn cobGVL19060 min71.7
HSO₃-ZSM-5XyloseTHF/H₂ON/AN/A89
Nb₂O₅XyloseWater/Toluene1003 h65.9

Modern biorefinery models for furfural production often employ innovative reactor designs and separation techniques to improve efficiency. acs.org For instance, vapor-phase reactors can enhance furfural recovery and minimize degradation, while membrane filtration can be used to recover other valuable co-products like lignin. acs.org The integration within existing infrastructures, such as Kraft pulp mills, presents a significant opportunity to valorize hemicellulose streams that are currently underutilized. mitacs.ca

Catalytic Conversion Mechanisms from Lignocellulosic Biomass

Microbial Biosynthesis Pathways of Butyrate

Butyric acid, the second precursor for this compound, is a short-chain fatty acid that can be produced through the anaerobic fermentation of various substrates by specific bacterial species. wikipedia.orgmicrobenotes.com This biotechnological route offers a sustainable alternative to the chemical synthesis of butyric acid.

Butyrate is a natural product of anaerobic microbial metabolism, particularly by bacteria belonging to the phylum Firmicutes, including genera such as Clostridium, Eubacterium, Faecalibacterium, and Roseburia. nih.govnih.gov These bacteria are commonly found in anaerobic environments like the mammalian gut. wikipedia.orgnih.gov

The fermentation process typically utilizes carbohydrates as a carbon source. microbenotes.com In a process known as butyric acid fermentation, these microorganisms convert sugars into butyric acid, often with the co-production of acetate (B1210297), carbon dioxide, and hydrogen gas. wikipedia.org The process is carried out under strict anaerobic conditions, and the yield of butyric acid can be influenced by factors such as the microbial strain, substrate composition, and fermentation conditions (e.g., pH). nih.govresearchgate.net For example, Clostridium tyrobutyricum is a species known for its high butyric acid production from various sugars. nih.gov

The primary and most widespread pathway for butyrate synthesis in microorganisms initiates from acetyl-CoA. asm.orgfrontiersin.org This pathway is central to the metabolism of many butyrate-producing bacteria.

The Acetyl-CoA Pathway: This pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This is subsequently reduced to 3-hydroxybutyryl-CoA, dehydrated to crotonyl-CoA, and finally reduced to butyryl-CoA. asm.orgbiorxiv.org The conversion of butyryl-CoA to butyrate can then occur via two main enzymatic routes:

Butyrate Kinase Pathway: Butyryl-CoA is first phosphorylated to butyryl-phosphate by phosphotransbutyrylase, and then butyrate kinase catalyzes the transfer of the phosphate (B84403) group to ADP, yielding butyrate and ATP. biorxiv.orgmdpi.com

Butyryl-CoA:acetate CoA-transferase Pathway: This enzyme transfers the CoA moiety from butyryl-CoA to an external acetate molecule, resulting in the formation of butyrate and acetyl-CoA. frontiersin.orgasm.org This pathway is considered more prevalent in many gut bacteria. frontiersin.org

Alternative Pathways: While the acetyl-CoA pathway is the most common, several alternative pathways for butyrate synthesis exist, primarily utilizing amino acids as substrates. frontiersin.orgresearchgate.net These include:

The Glutarate Pathway: This pathway can convert substrates like glutarate to butyrate. researchgate.net

The 4-aminobutyrate (GABA) Pathway: Certain microorganisms can produce butyrate from 4-aminobutyrate. mdpi.comresearchgate.net

The Lysine (B10760008) Pathway: This pathway involves the fermentation of lysine to produce butyrate and is found in various bacterial phyla. frontiersin.orgresearchgate.net

All these pathways converge at the formation of the key intermediate, crotonyl-CoA, before being converted to butyryl-CoA and subsequently to butyrate. frontiersin.orgfrontiersin.org The presence of these diverse pathways highlights the metabolic flexibility of butyrate-producing microorganisms. asm.org

Table 2: Key Enzymes in Microbial Butyrate Synthesis Pathways

EnzymeAbbreviationReaction CatalyzedPathway
Acetyl-CoA acetyltransferaseThl2 Acetyl-CoA → Acetoacetyl-CoAAcetyl-CoA
3-hydroxybutyryl-CoA dehydrogenaseHbdAcetoacetyl-CoA → 3-hydroxybutyryl-CoAAcetyl-CoA
CrotonaseCrt3-hydroxybutyryl-CoA → Crotonyl-CoAAcetyl-CoA
Butyryl-CoA dehydrogenaseBcdCrotonyl-CoA → Butyryl-CoAAll pathways
PhosphotransbutyrylasePtbButyryl-CoA → Butyryl-phosphateButyrate Kinase
Butyrate kinaseBukButyryl-phosphate → ButyrateButyrate Kinase
Butyryl-CoA:acetate CoA-transferaseButButyryl-CoA + Acetate → Butyrate + Acetyl-CoACoA-transferase
Genetic Engineering and Metabolic Flux Redirection for Improved Butyrate Yields

The biotechnological production of butyrate, a crucial precursor for the synthesis of this compound, often faces limitations such as low titers and yields due to the diversion of metabolic resources to competing fermentation byproducts, most notably acetate. mdpi.com To overcome these challenges, metabolic engineering strategies are employed to rationally modify microbial chassis, redirecting the flow of carbon and electrons away from native pathways and toward the desired butyrate synthesis route. This involves a combination of deleting genes in competing pathways and enhancing the expression of key enzymes in the butyrate production pathway.

A primary strategy in enhancing butyrate production is the redirection of the central metabolic intermediate, acetyl-CoA. In many microorganisms, acetyl-CoA is a critical node that can be channeled into various metabolic routes, including the synthesis of acetate, ethanol, and biomass, or into the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov The core principle of metabolic flux redirection is to minimize the carbon flow to these competing pathways, thereby maximizing the pool of acetyl-CoA available for conversion to butyrate.

This is typically achieved through targeted gene knockouts. A common target is the acetate production pathway. For instance, in Clostridium tyrobutyricum, deleting the phosphotransacetylase gene (pta), which catalyzes the first step in acetate formation, resulted in a mutant strain with a 68% increase in final butyrate concentration and a 14% decrease in acetate. frontiersin.org Similarly, engineering Escherichia coli by removing the acetate-synthesis pathway and other major NADH-dependent fermentation reactions was a key step in developing a strain that could produce 10 g/L of butyrate as its predominant product. nih.gov In another example, researchers engineered Clostridium ljungdahlii, a bacterium that does not naturally produce butyrate, by disrupting the pta gene, which significantly contributed to diverting carbon and electron flow towards the newly introduced butyrate pathway. asm.org

Concurrently with the disruption of competing pathways, the expression of genes in the butyrate synthesis pathway is enhanced. This often involves introducing a heterologous pathway from a robust natural butyrate producer, such as Clostridium acetobutylicum. The key enzymes in this pathway convert acetyl-CoA to butyryl-CoA, which is then transformed into butyrate. asm.orgbiorxiv.org The genes encoding these enzymes include:

thl : Thiolase

hbd : 3-hydroxybutyryl-CoA dehydrogenase

crt : Crotonase

bcd : Butyryl-CoA dehydrogenase

ptb : Phosphotransbutyrylase

buk : Butyrate kinase

Overexpression of these genes helps to pull the metabolic flux towards butyrate. mdpi.comasm.org For example, in C. tyrobutyricum, co-overexpression of the genes for crotonase (crt) and butyryl:acetate CoA transferase (cat1) led to a 123.5% increase in the butyrate/acetate ratio. frontiersin.org In C. ljungdahlii, introducing the butyrate pathway genes from C. acetobutylicum and systematically optimizing their expression, alongside disrupting acetate and ethanol production pathways, yielded a strain where approximately 50% to 70% of the carbon and electron flow was successfully redirected to butyrate synthesis. asm.org

Advanced tools like CRISPR interference (CRISPRi) are also utilized for fine-tuning metabolic fluxes. CRISPRi allows for the precise attenuation (weakening) of gene expression rather than complete knockout, which can be advantageous for balancing metabolic pathways and maintaining cell viability. mdpi.com This technique can be used to downregulate competing pathways just enough to redirect flux without causing detrimental effects on cell growth that can sometimes result from a complete gene deletion. mdpi.com

The effectiveness of these genetic engineering strategies has been demonstrated across various microbial hosts, each with specific modifications tailored to its native metabolism.

Research Findings on Engineered Microorganisms

Detailed studies have quantified the impact of specific genetic modifications on butyrate production. The following tables summarize key findings from research on engineered strains of Clostridium, Escherichia coli, and Bacillus subtilis.

Table 1: Genetic Engineering of Clostridium Strains for Enhanced Butyrate Production

Microbial Strain Genetic Modification Key Findings Reference
Clostridium tyrobutyricum Deletion of phosphotransacetylase gene (pta) 68% increase in final butyrate concentration; 14% decrease in acetate. frontiersin.org
Clostridium tyrobutyricum Co-overexpression of crotonase (crt) and butyryl:acetate CoA transferase (cat1) 123.5% increase in butyrate/acetate ratio; 11% increase in butyric acid yield. frontiersin.org

Table 2: Metabolic Engineering of E. coli and B. subtilis for Butyrate Production

Microbial Strain Genetic Modification Strategy Butyrate Titer / Yield Reference
Escherichia coli Elimination of major fermentation pathways; reconstruction of heterologous butyrate pathway; removal of acetate-synthesis pathway. 10 g/L butyrate from 20 g/L glucose and 8 g/L acetate. nih.gov

These results underscore the power of combining gene deletions in competing pathways with the enhancement of the target biosynthetic pathway to achieve significant improvements in the yield and selectivity of butyrate production, a critical step for the efficient synthesis of its derivatives like this compound.

Advanced Analytical Characterization and Quantification of Furfuryl Butyrate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating furfuryl butyrate (B1204436) from complex matrices and for assessing its purity. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantitative analysis of furanic compounds, including esters like furfuryl butyrate. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly the method of choice. researchgate.net This method is particularly useful for analyzing samples that may not be suitable for gas chromatography due to low volatility or thermal instability.

For quantitative analysis, a UV detector is typically employed, as the furan (B31954) ring in this compound exhibits strong ultraviolet absorbance. The analysis of related furan compounds often uses detection wavelengths between 230 nm and 284 nm. researchgate.net By running a series of standards with known concentrations, a calibration curve can be constructed to accurately determine the concentration of this compound in a sample. Methodologies for similar compounds involve isocratic elution with a mixture of water and an organic solvent like acetonitrile (B52724). researchgate.net

Table 1: Illustrative HPLC Conditions for Furan Derivatives Analysis

ParameterConditionReference
ColumnReversed-Phase C18 (e.g., Ascentis® Express C18, 5 cm x 3.0 mm, 2.7 µm)
Mobile PhaseIsocratic mixture of water and acetonitrile (e.g., 80:20 v/v)
Flow Rate0.4 mL/min
Column Temperature35 °C
DetectionUV at 230 nm
Injection Volume1 µL

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, it provides both exceptional separation and definitive identification. For volatile profiling in complex matrices such as food and beverages, headspace (HS) or solid-phase microextraction (SPME) is often used for sample introduction. nih.govtandfonline.com This minimizes matrix interference and concentrates the volatile analytes before they are introduced into the GC system.

In GC-MS analysis, this compound is separated from other volatile components on a capillary column. The choice of column polarity is critical; polar columns are often preferred for relatively polar furan compounds. theseus.fi Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint characterized by the mass-to-charge ratio (m/z) of the parent ion and its fragments. The most abundant ion in the mass spectrum of this compound is found at m/z 81.0, corresponding to the furfuryl cation. nih.gov

Table 2: GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Putative Fragment
81.099.99[C5H5O]+ (Furfuryl cation)
98.025.31[C5H6O2]+
43.024.76[C3H7]+ or [C2H3O]+
27.023.02[C2H3]+
53.021.14[C4H5]+
nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Spectroscopic Methods for Structural Elucidation and Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its constituent parts: the furan ring and the butyrate ester group. Key expected absorptions include a strong C=O stretching vibration for the ester carbonyl group, C-O stretching vibrations for the ester linkage, and characteristic peaks for the furan ring, such as C-O-C stretching and C=C aromatic stretching. researchgate.net The analysis of pure furfural (B47365) shows characteristic peaks for the aldehyde group and the furan ring, which can be used as a reference for interpreting the furfuryl portion of the ester. researchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2960-2870C-H StretchAlkyl chain (butyrate)
~1740C=O StretchEster Carbonyl
~1500-1600C=C StretchFuran Ring
~1250-1100C-O StretchEster
~1015C-O-C StretchFuran Ring
~750C-H Bend (out-of-plane)Furan Ring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete elucidation of molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the furan ring, the methylene (B1212753) protons adjacent to the ester oxygen (OCH₂), and the protons of the butyrate alkyl chain (propyl group). The chemical shift, integration (relative number of protons), and splitting pattern (due to spin-spin coupling with neighboring protons) of each signal allow for unambiguous assignment. For instance, the methylene protons of the furfuryl group are expected to appear as a singlet, while the protons of the butyrate chain will show characteristic triplet and sextet patterns. researchgate.net Analysis of the closely related furfuryl isobutyrate confirms that the methylene protons (equivalent to "i" in the referenced study) appear around 5.06 ppm. researchgate.net

Table 4: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
Furan ring protons~6.3-7.4Multiplets3H
-O-CH₂-Furan~5.1Singlet2H
-CO-CH₂-~2.3Triplet2H
-CH₂-CH₃~1.6Sextet2H
-CH₃~0.9Triplet3H

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Chemometric Approaches for Complex Mixture Analysis and Fingerprinting

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. cranfield.ac.uk When analyzing complex mixtures containing this compound, such as food aromas or essential oils, the data generated by techniques like GC-MS or HPLC can be vast and difficult to interpret directly. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are applied to this data to identify patterns, classify samples, and build predictive models. copernicus.orgmdpi.com

For example, the volatile profiles of numerous samples can be obtained by GC-MS. This data, forming a large matrix of samples versus volatile compound abundances, can be analyzed with PCA to visualize similarities and differences between samples. This approach is often used for "fingerprinting" to determine the geographical origin of a product, detect adulteration, or monitor changes during processing or storage. nih.govgiuseppezeppa.com In such studies, this compound, or related compounds like furfural and other butyrates, can be identified as key chemical markers that differentiate sample groups. cranfield.ac.ukgiuseppezeppa.commdpi.com

Biological Activities and Mechanistic Investigations of Furfuryl Butyrate and Analogues

Cellular and Molecular Impact of Butyrate (B1204436) and Furanic Compounds

The cellular and molecular effects of butyrate and furanic compounds are diverse, impacting fundamental processes from gene expression to cell fate decisions.

Butyrate is a well-established histone deacetylase (HDAC) inhibitor. physiology.orgnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which neutralizes the positive charge of histones, relaxing the chromatin and making DNA more accessible to transcription factors. physiology.org This mechanism is generally associated with the activation of specific genes. physiology.org Studies have shown that butyrate's inhibition of HDACs can affect the expression of approximately 2% of mammalian genes. nih.gov This epigenetic regulation is a key mechanism behind many of butyrate's cellular effects, including its influence on cell cycle and apoptosis. oncotarget.com For instance, butyrate-induced histone hyperacetylation can lead to the transcriptional activation of genes like p21/WAF-1, a cell cycle inhibitor. physiology.org The inhibition of HDAC activity by butyrate is considered a crucial factor in its potential as an anti-cancer agent. physiology.org

Furanic compounds, while not primarily known as HDAC inhibitors, can also influence gene expression. For example, studies on the carcinogen furan (B31954) have shown that it can alter the expression of genes related to the cell cycle and apoptosis in rat liver cells, independent of DNA methylation changes. nih.gov This suggests that furanic compounds can modulate gene expression through various mechanisms, contributing to their biological effects.

Butyrate has a well-documented "paradoxical" effect on cell proliferation: it tends to support the growth of healthy cells while inhibiting the proliferation of cancer cells. nih.gov In cancer cells, butyrate can induce growth arrest, differentiation, and apoptosis. nih.govoncotarget.com For example, high concentrations of butyrate (>1.5 mM) have been shown to activate apoptosis in various cancer cell lines, including leukemia, prostate, and breast cancer. nih.gov The induction of apoptosis by butyrate in colon cancer cells is linked to the inhibition of HDACs and the subsequent expression of genes that slow the cell cycle. oncotarget.com Butyrate has been shown to induce apoptosis in human colonic cancer cell lines through a p53-independent pathway. nih.gov

Furan-containing compounds have also been demonstrated to affect cell proliferation and apoptosis. Furan itself can induce both hepatocyte proliferation and apoptosis in mice, with apoptosis being a significant form of cell death at carcinogenic doses. nih.gov Other furan derivatives have shown potent anti-proliferative and pro-apoptotic activities in cancer cells. For instance, the furanoic lipid F-6 has been found to suppress cell proliferation by inhibiting the JNK-mediated pathway and to induce apoptosis by suppressing the Akt-mediated mitochondrial protection pathway, ultimately leading to caspase-3-mediated intrinsic apoptosis. mdpi.com Similarly, certain synthetic furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax and decreased levels of Bcl-2. mdpi.comresearchgate.net

Butyrate is a known agonist for several G-protein coupled receptors (GPCRs), most notably GPR41, GPR43, and GPR109A. mdpi.comfrontiersin.org These receptors are crucial for mediating the signaling of short-chain fatty acids. GPR41 and GPR43 respond to a range of short-chain fatty acids, with GPR43 showing a preference for those with three to five carbons and GPR41 for those with two or three carbons. plos.org The activation of these receptors triggers various intracellular signaling cascades. For example, GPR43 can couple to either Gq or Gi/o proteins, while GPR41 exclusively activates the Gi/o pathway. plos.org

The interaction of butyrate with these GPCRs has significant physiological consequences. For instance, in enteroendocrine cells, the activation of FFAR2 (GPR43) by butyrate can lead to an upregulation of Peptide YY (PYY) expression, an anorectic gut hormone. endocrine-abstracts.org In immune cells, particularly dendritic cells, butyrate's signaling through GPR109A, in conjunction with its HDAC inhibitory activity, is essential for promoting an anti-inflammatory phenotype and inducing the differentiation of regulatory T cells. frontiersin.org Butyrate's activation of GPR41 and GPR43 has also been shown to increase intracellular calcium levels and enhance growth hormone release from pituitary cells. plos.org

Influence on Cell Proliferation, Differentiation, and Apoptosis Pathways

Immunomodulatory and Anti-inflammatory Properties

The immunomodulatory and anti-inflammatory effects of butyrate are well-documented and multifaceted, involving the regulation of cytokine production and the maintenance of the intestinal barrier.

Butyrate exerts significant control over the production of both pro-inflammatory and anti-inflammatory cytokines. mdpi.com It generally acts as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. mdpi.com This suppression is often mediated through the inhibition of the NF-κB signaling pathway. nih.govmdpi.com For example, butyrate has been shown to reduce the secretion of TNF-α and inhibit the activation of NF-κB. mdpi.com In a study on peripheral blood mononuclear cells, butyrate was found to reduce the levels of TNF-α and IFN-γ. frontiersin.org

Conversely, butyrate can also enhance the production of anti-inflammatory cytokines like IL-10. mdpi.com The mechanisms underlying these effects are complex and can involve both HDAC inhibition and GPCR signaling. mdpi.com For instance, butyrate's ability to inhibit HDACs can prevent macrophage activity and suppress the production of pro-inflammatory mediators. mdpi.com The regulation of cytokine expression by butyrate can also be cell-type specific. In leukemia cells, butyrate has been observed to decrease the levels of chemokines like CCL2 and CCL5. nih.gov However, the effect of butyrate on cytokine expression can be complex, with some studies showing it can both up- and down-regulate the production of cytokines like IL-8 depending on the context. nih.gov

Table 1: Effects of Butyrate on Cytokine Production

Cell Type Cytokine Effect of Butyrate Reference
Neutrophils and Monocytes TNF-α, IL-6, IL-12 Decreased Production mdpi.com
LPS-stimulated Neutrophils TNF-α, CINC-2αβ Decreased Production mdpi.com
Macrophages Pro-inflammatory cytokines Inhibition mdpi.com
Leukemia Cells (HL-60, U937) CCL2, CCL5 Decreased Levels nih.gov
Peripheral Blood Mononuclear Cells TNF-α, IFN-γ Reduced Levels frontiersin.org
Macrophages IL-10 Increased Production mdpi.com

Butyrate plays a crucial role in maintaining the integrity and function of the intestinal epithelial barrier. mdpi.com It serves as a primary energy source for colonocytes and helps to control the expression of tight junction proteins. mdpi.comfrontiersin.org By modulating the expression of these proteins, butyrate helps to maintain and even increase transepithelial electrical resistance (TEER), a measure of barrier function. frontiersin.org

One of the mechanisms by which butyrate enhances barrier function is through the repression of claudin-2, a protein that forms paracellular channels and increases permeability. oup.comnih.gov This repression is dependent on the IL-10 receptor. oup.comnih.gov Butyrate also promotes the production of mucin, a key component of the protective mucus layer in the intestine, and enhances the expression of antimicrobial peptides through its HDAC inhibitory activity. nih.govfrontiersin.org Furthermore, butyrate can stabilize the hypoxia-inducible factor (HIF-1), a transcription factor that is important for maintaining epithelial tight junctions. frontiersin.orgnih.gov

Table 2: Mechanisms of Butyrate in Maintaining Epithelial Barrier Integrity

Mechanism Effect Reference
Regulation of Tight Junction Proteins Controls expression to maintain barrier mdpi.comfrontiersin.org
Repression of Claudin-2 Decreases paracellular permeability oup.comnih.gov
Mucin Production Enhances the protective mucus layer nih.govfrontiersin.org
Antimicrobial Peptide Expression Increases defense against pathogens nih.govfrontiersin.org
HIF-1 Stabilization Maintains tight junction integrity frontiersin.orgnih.gov

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

Neurobiological Interactions and the Gut-Brain Axis Implications (as related to butyrate)

Furfuryl butyrate, as a compound that contains a butyrate moiety, is of interest for its potential neurobiological effects mediated through the gut-brain axis. The biological activities of butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, are well-documented and provide a framework for understanding the potential implications of butyrate-containing compounds. nih.govnih.gov Butyrate serves as a crucial signaling molecule in the bidirectional communication network between the gut and the brain. nih.govchirowithpt.com It can cross the blood-brain barrier (BBB) and influence neuroinflammation, neurotransmitter levels, and the integrity of the BBB itself. nih.govfrontiersin.org

The blood-brain barrier (BBB) is a highly selective barrier formed by endothelial cells, which is essential for maintaining central nervous system (CNS) homeostasis. amegroups.org The integrity of this barrier can be influenced by metabolites produced by the gut microbiota, including butyrate. amegroups.org Studies in germ-free mice have shown that the absence of normal gut flora is associated with increased BBB permeability, a condition that can be reversed by colonization with bacteria that produce SCFAs like butyrate. amegroups.org Butyrate plays a significant role in strengthening the BBB by upregulating the expression of tight junction proteins such as occludin and claudin-5. frontiersin.orgamegroups.orgresearchgate.net By enhancing the structural integrity of the BBB, butyrate helps to control the passage of molecules from the circulation into the brain, thereby protecting the CNS. frontiersin.orgmdpi.com

In addition to its effects on barrier integrity, butyrate is a potent modulator of neuroinflammation. mdpi.comfrontiersin.org It has been shown to exert anti-inflammatory effects by inhibiting histone deacetylases (HDACs), which in turn modulates gene expression related to inflammation. nih.govfrontiersin.org Butyrate can suppress the activation of microglia, the primary immune cells of the CNS, and reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. frontiersin.orgfrontiersin.orgnih.gov For instance, butyrate treatment in animal models has been shown to attenuate microglia activation and inhibit lipopolysaccharide (LPS)-induced pro-inflammatory changes. frontiersin.orgnih.gov This reduction in neuroinflammation is a key mechanism behind butyrate's neuroprotective effects in various neurological conditions. mdpi.comresearchgate.net

Table 1: Effects of Butyrate on the Blood-Brain Barrier and Neuroinflammation
Biological Target/ProcessEffect of ButyrateKey MechanismsReferences
Blood-Brain Barrier (BBB) IntegrityEnhances/StrengthensUpregulation of tight junction proteins (e.g., Occludin, Claudin-5, ZO-1). frontiersin.orgamegroups.orgresearchgate.netresearchgate.net
NeuroinflammationReduces/AttenuatesInhibition of histone deacetylases (HDACs); suppression of microglial activation. nih.govfrontiersin.orgfrontiersin.org
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Decreases SecretionModulation of inflammatory signaling pathways (e.g., NF-κB). frontiersin.orgnih.govresearchgate.netsci-hub.se
Anti-inflammatory Cytokines (e.g., IL-10)Increases SecretionPromotion of a homeostatic microglial profile. researchgate.net

Butyrate can also influence brain function by modulating the levels of various neurotransmitters. frontiersin.org It has been shown to impact the synthesis and release of key chemical messengers involved in mood, cognition, and behavior, such as γ-aminobutyric acid (GABA), dopamine (B1211576), and serotonin. chirowithpt.comfrontiersin.orguef.fi GABA is the primary inhibitory neurotransmitter in the brain, and butyrate has been found to enhance its production. chirowithpt.com This effect is partly attributed to butyrate's role as an HDAC inhibitor, which can lead to epigenetic changes that enhance the transcription of inhibitory neurotransmitter pathways. frontiersin.org

Furthermore, butyrate appears to influence the dopaminergic system. Studies suggest that butyrate can cross the BBB and enhance the production of dopamine. chirowithpt.comuef.fi An in vivo study in rats demonstrated that oral administration of butyrate led to an increased urinary excretion of homovanillic acid (HVA), a major dopamine metabolite, suggesting an influence on dopamine turnover in the body. uef.fi The communication between the gut and the brain is also facilitated by the release of gut hormones, which can be stimulated by butyrate. For example, butyrate can trigger enteroendocrine cells to secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that can signal the brain via the vagus nerve and circulation to influence functions like appetite. nih.gov

Table 2: Influence of Butyrate on Neurotransmitter Systems
Neurotransmitter/HormoneObserved Effect of ButyratePotential MechanismReferences
GABA (γ-aminobutyric acid)Enhances production/signalingHDAC inhibition leading to altered gene transcription in neurotransmitter pathways. chirowithpt.comfrontiersin.org
DopamineModulates production/turnoverDirect influence after crossing the BBB; increased urinary HVA. chirowithpt.comuef.fi
SerotoninModulates tissue levels in the GI tractIncreased duodenal levels; decreased ileal and colonic levels in a rat model. uef.fi
Glucagon-like peptide-1 (GLP-1)Stimulates releaseActivation of G-protein coupled receptors on enteroendocrine cells. nih.gov
Peptide YY (PYY)Stimulates releaseActivation of G-protein coupled receptors on enteroendocrine cells. nih.gov

Impact on Blood-Brain Barrier Integrity and Neuroinflammation

Structure-Activity Relationship (SAR) and Pharmacological Studies

The furan ring, a key structural component of this compound, is a versatile heterocyclic scaffold widely utilized in medicinal chemistry. ijabbr.comresearchgate.net Its presence in numerous bioactive compounds highlights its importance in the design of new therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ijabbr.commdpi.com

In drug discovery, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. sci-hub.setandfonline.com The furan ring is considered a valuable bioisostere for other aromatic systems, such as benzene (B151609) or thiophene (B33073) rings, and even for moieties like the carboxylic acid group in certain contexts. ijabbr.comresearchgate.net This allows medicinal chemists to explore new chemical space and optimize drug-like properties. ijabbr.com

The synthesis of furan derivatives is a well-established area of organic chemistry. ijabbr.com For example, 5-phenylfuran-2-carboxylic derivatives, which have shown promise as inhibitors of enzymes like salicylate (B1505791) synthase (MbtI) in Mycobacterium tuberculosis, can be synthesized via Suzuki-Miyaura reactions followed by hydrolysis. tandfonline.com The ability to systematically modify the furan scaffold allows for the creation of diverse chemical libraries for screening against various biological targets. ijabbr.com For instance, the trifluoromethyl group (CF3) has been successfully used as a bioisostere for the nitro group (NO2) in furan-based inhibitors, leading to compounds with comparable or enhanced activity and potentially better safety profiles. tandfonline.com

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. ijabbr.com For furan-containing compounds, SAR studies have revealed key insights. In the context of benzofuran (B130515) derivatives with anticancer activity, substitutions at the C-2 and C-3 positions of the furan ring system have been found to be critical for their cytotoxic effects. mdpi.com For example, the position of a halogen substituent on the benzofuran ring can be a critical determinant of its biological activity. mdpi.com

In the development of furan-based antitubercular agents, SAR studies on 5-phenylfuran-2-carboxylic acid derivatives showed that the nature and position of substituents on the phenyl ring significantly impacted their inhibitory potency against the MbtI enzyme. tandfonline.com A comparison between derivatives containing a para-nitro group and those with a trifluoromethyl group confirmed the latter's ability to act as an effective bioisostere, with some dual-substituted compounds showing synergistic enhancement of activity. tandfonline.com These studies demonstrate that systematic structural modifications to the furan scaffold and its substituents are essential for optimizing biological efficacy and developing novel drug candidates. ijabbr.comontosight.ai

Applications and Industrial Research Perspectives of Furfuryl Butyrate

Research on Flavor and Fragrance Applications

The primary application of furfuryl butyrate (B1204436) lies within the flavor and fragrance industry, where its distinct aromatic profile is highly valued. ontosight.ai

Sensory Evaluation and Aroma Characterization

Sensory evaluation of furfuryl butyrate consistently describes its aroma as fruity, with specific notes of grape and green. thegoodscentscompany.comchemicalbook.comperfumerflavorist.comventos.com At a concentration of 100%, its odor is characterized as grape, fruity, and green. thegoodscentscompany.comchemicalbook.com The flavor profile is similarly described as fruity and reminiscent of gooseberry. thegoodscentscompany.comperfumerflavorist.com Some sources also note a sweet and bread-like odor. thegoodscentscompany.com This complex aroma profile makes it a versatile ingredient in creating specific scent and taste experiences.

Table 1: Sensory Descriptors of this compound

Attribute Descriptor(s) Source(s)
Odor Fruity, Grape, Green, Sweet, Bread-like thegoodscentscompany.comchemicalbook.comperfumerflavorist.comventos.com

Biosynthetic Origin of Volatile Flavor Compounds in Natural Systems

Volatile flavor compounds, including esters like this compound, are synthesized in nature through various biochemical pathways. In plants, the biosynthesis of many fruity aromas originates from fatty acid precursors such as linoleic and linolenic acids. frontiersin.org These fatty acids undergo a series of enzymatic reactions, including those catalyzed by lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH), to produce a variety of volatile compounds. frontiersin.org The final step in the formation of many esters is the condensation of an alcohol with an acyl-CoA, a reaction often catalyzed by alcohol acyltransferase (AAT). frontiersin.org

Furfural (B47365), a precursor for furfuryl alcohol and subsequently furfuryl esters, is a natural product derived from the dehydration of sugars, particularly pentoses found in lignocellulosic biomass. wikipedia.org The formation of furfural can occur during the heating or processing of foods containing sugars. researchgate.net The subsequent esterification of furfuryl alcohol with butyric acid, which can be produced by anaerobic bacteria, leads to the formation of this compound. ontosight.aiosti.gov

Biofuel and Bio-additive Research

Beyond its established role in the flavor industry, this compound and related furan (B31954) derivatives are being investigated for their potential as biofuels and fuel additives. This research is driven by the need for renewable and sustainable energy sources. umaine.edunih.gov

Thermophysical Characterization for Fuel Compatibility and Performance

The evaluation of a compound's potential as a fuel component requires a thorough understanding of its thermophysical properties. researchgate.net Research has been conducted to determine various thermodynamic and transport properties of furfuryl esters, including this compound. researchgate.netacs.org These studies are essential to assess their compatibility with existing fuel systems and their performance characteristics. researchgate.net

A study comparing the thermophysical properties of furfuryl acetate (B1210297), furfuryl propionate, and this compound with standard diesel fuel (normafluid ISO4113) revealed that these esters exhibit some similar characteristics. researchgate.netacs.org However, the density, bulk modulus, and surface tension of the furfuryl esters were found to be higher. acs.org These differences are critical considerations for their application as fuel additives.

Table 2: Key Thermophysical Properties of this compound

Property Value Conditions Source(s)
Boiling Point 129-130 °C 52 mmHg chemicalbook.comnih.gov
Density 1.053 g/mL 25 °C chemicalbook.com
Refractive Index 1.459 20 °C chemicalbook.com
Flash Point 195 °F (90.5 °C) chemicalbook.com

Investigation as a Component in Renewable Fuel Formulations

Furan derivatives, obtainable from lignocellulosic biomass, are considered attractive oxygenated fuels that could reduce reliance on fossil fuels and mitigate engine emissions. researchgate.netdut.ac.za Furfural, the precursor to this compound, is a key platform chemical that can be converted into a variety of biofuels and biochemicals. repec.org The conversion of furfural into derivatives is seen as a way to enhance the economic viability of renewable fuel production. umaine.edu

Research indicates that furfuryl esters, due to their thermophysical properties, have the potential to be used as fuel additives. researchgate.netacs.org However, their higher density and surface tension might necessitate the use of surfactants to ensure proper blending and performance. acs.org The high oxygen content in these compounds is a promising characteristic, as it can lead to increased combustion engine efficiency and a reduction in pollutant emissions. researchgate.net Further research is ongoing to optimize the use of furfural derivatives in renewable fuel formulations. umaine.edueep1987.com

Table 3: Mentioned Compounds

Compound Name
This compound
Furfuryl acetate
Furfuryl propionate
Ethyl butyrate
Linoleic acid
Linolenic acid
Furfural
Furfuryl alcohol

Pharmaceutical and Biochemical Applications Research

The exploration of furan derivatives in pharmaceutical and biochemical fields has revealed significant potential for these versatile compounds. This compound, as a member of this chemical family, is the subject of ongoing research to understand its role as a synthetic building block and its behavior in biological systems. This section delves into the current understanding and research perspectives concerning its application as a pharmaceutical intermediate and its biochemical reactivity.

This compound as an Intermediate in Pharmaceutical Synthesis

The furan ring is a key structural motif present in numerous biologically active compounds and approved pharmaceutical drugs. 182.160.97 Its prevalence underscores the importance of furan-based intermediates in medicinal chemistry. While direct synthesis pathways for active pharmaceutical ingredients (APIs) commencing from this compound are not extensively documented in publicly available research, its precursors, furfural and furfuryl alcohol, are established starting materials for important pharmaceuticals. lupinepublishers.commdpi.com This foundational role suggests a strong potential for this compound as a valuable intermediate.

Furfural and its derivatives are recognized as crucial intermediates for a variety of chemical compounds with applications in medicine and industry. lupinepublishers.com A significant portion of industrially produced furfural is converted to furfuryl alcohol. mdpi.com This alcohol is a key component in the synthesis of several drugs. For instance, furfuryl alcohol is a known precursor in the production of Ranitidine, a widely known anti-ulcer medication. mdpi.comslideshare.net Similarly, the potent diuretic Furosemide, chemically named 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, incorporates a furfuryl group, indicating that a furfuryl-containing molecule is essential for its synthesis. 182.160.97nih.gov

The synthesis of these furan-containing drugs highlights the strategic importance of the furfuryl group. This compound, being an ester of furfuryl alcohol and butyric acid, represents a stable, functionalized form of this key building block. In pharmaceutical synthesis, esterification and de-esterification are common steps used to protect or activate functional groups. Therefore, this compound could serve as a protected form of furfuryl alcohol or as an intermediate that introduces both the furfuryl moiety and a butyrate group, which could be modified in subsequent synthetic steps. Companies that supply chemicals for the pharmaceutical industry often list this compound among their building blocks available for custom synthesis and drug discovery processes. thegoodscentscompany.com

Table 1: Examples of Furan-Containing Pharmaceuticals and their Precursors

Pharmaceutical DrugTherapeutic UseKey Furan-Based Precursor/IntermediateReference
RanitidineAnti-ulcer (H2 histamine (B1213489) receptor antagonist)Furfuryl Alcohol mdpi.comslideshare.net
FurosemideDiureticFurfuryl-containing amine (e.g., from Furfurylamine) 182.160.97nih.gov
NifuroxazideAntibiotic5-Nitrofurfural (derived from Furfural) nih.gov
NitrofurantoinAntibacterial5-Nitrofurfural (derived from Furfural) nih.gov

Exploring Biochemical Reactivity and Catalytic Potentials

The biochemical reactivity of this compound is primarily centered on the ester linkage, which is susceptible to hydrolysis by enzymes, and the reactivity of the furan ring itself. Research into these areas opens up possibilities for biocatalytic applications, where enzymes are used to perform specific chemical transformations under mild conditions.

The enzymatic hydrolysis of esters is a fundamental reaction in biochemistry and a widely used strategy in organic synthesis for producing chiral alcohols and carboxylic acids. unipd.itacs.org Hydrolases, particularly lipases and esterases, are robust enzymes that can catalyze the cleavage of the ester bond in this compound to yield furfuryl alcohol and butyric acid. unipd.it Studies on the hydrolysis of a structurally similar compound, tetrahydrothis compound, using the immobilized lipase (B570770) Novozym 435 (from Candida antarctica), have provided significant insights. This research demonstrated that the hydrolysis follows a Ping-Pong Bi-Bi kinetic model, where the enzyme binds to one substrate and releases a product before binding to the second substrate. ias.ac.inresearchgate.net The study also noted inhibition by the reactant water, a key consideration for optimizing such biocatalytic processes. ias.ac.in

The catalytic potential of enzymes extends to the synthesis of furfuryl esters as well. The reverse reaction of hydrolysis, enzymatic esterification, can be employed to produce this compound from furfuryl alcohol and butyric acid (or a butyrate ester via transesterification). google.com This approach is a cornerstone of green chemistry, offering high selectivity and avoiding the harsh conditions often required in traditional chemical synthesis. researchgate.net The use of biocatalysis is particularly valuable for the synthesis of chiral compounds, which are crucial in the pharmaceutical industry. nih.govrsc.org While this compound itself is not chiral, enzymatic reactions can be used to resolve racemic mixtures of more complex furan-containing esters or alcohols, a key step in the synthesis of enantiomerically pure drugs. acs.orgiupac.org

Beyond the ester group, the furan ring itself possesses distinct biochemical reactivity. The ring can participate in Diels-Alder reactions, a powerful tool in organic synthesis for creating complex cyclic structures. researchgate.net Furthermore, in metabolic processes, the furan ring can be oxidized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. jinpanbio.com Understanding this metabolic fate is crucial for evaluating the biocompatibility and potential applications of furan-containing compounds.

Table 2: Interactive Data on Biochemical Reactivity and Catalytic Potential of Furfuryl Esters

Reaction TypeEnzyme/Catalyst ClassSubstrate ExampleProduct(s)Key Research Findings/PotentialReference
Enzymatic HydrolysisLipase (e.g., from Candida antarctica)Tetrahydrothis compoundTetrahydrofurfuryl alcohol, Butyric acidFollows Ping-Pong Bi-Bi kinetics; potential for controlled release of alcohol and acid. ias.ac.inresearchgate.net
Enzymatic EsterificationLipaseFurfuryl alcohol, Butyric acidThis compoundGreen synthesis route under mild conditions. researchgate.net
TransesterificationAlkaline Carbonate (e.g., K2CO3)Alkyl ester, Furfuryl alcoholFurfuryl esterChemical catalytic route for synthesis. google.com
Biocatalytic OxidationDehydrogenase / Whole-cell biocatalystFurfuralFuroic acidHighly selective production of valuable carboxylic acids from furan precursors. researchgate.net
Diels-Alder Reaction(Chemical catalyst)Furfuryl palmitate, Maleic anhydrideDiels-Alder adductFormation of complex cyclic structures for new materials. researchgate.net

Environmental Fate, Degradation Pathways, and Sustainability Research

Microbial Biodegradation of Furfuryl Butyrate (B1204436) and Related Furanics

Microorganisms play a pivotal role in the breakdown of furanic compounds in the environment. The biodegradation of furfuryl butyrate itself is less studied, but significant insights can be drawn from research on its constituent parts, furfuryl alcohol, and related furanic aldehydes like furfural (B47365).

The microbial metabolism of furfural and furfuryl alcohol can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the pathways and end products differ significantly.

Under aerobic conditions , many bacteria can transform or completely degrade furfural. asm.org A common pathway involves the oxidation of furfural to 2-furoic acid and its reduction to furfuryl alcohol. nih.gov For instance, Corynebacterium glutamicum produces both furfuryl alcohol and 2-furoic acid from furfural, with the ratio of these products depending on the initial furfural concentration. nih.gov Similarly, the fungus Amorphotheca resinae ZN1 converts furfural into furfuryl alcohol and furoic acid. ecust.edu.cn Some bacteria, like certain Pseudomonas strains, can utilize 2-furoic acid as their sole source of carbon and energy, breaking it down further. oup.com The aerobic degradation pathways are often initiated by oxidoreductases that convert the aldehyde group of furfural.

In anaerobic environments , the degradation of furfural primarily proceeds through its reduction to furfuryl alcohol. mdpi.com This has been observed in various microorganisms, including yeast and certain bacteria. asm.orgmdpi.com For example, Saccharomyces cerevisiae reduces furfural to furfuryl alcohol under anaerobic fermentation conditions. mdpi.com The methanogen Methanococcus deltae is also capable of transforming furfural to furfuryl alcohol, a process that can aid in the detoxification of furfural-containing wastewater for subsequent anaerobic digestion. asm.org In the case of Amorphotheca resinae ZN1, under strictly anaerobic conditions, the conversion of furfural stops at furfuryl alcohol without the formation of furoic acid. ecust.edu.cn Enteric bacteria can also convert furfural to furfuryl alcohol under both aerobic and anaerobic conditions. oup.com

The degradation of furfuryl alcohol itself has been studied, with some bacteria capable of using it as a carbon source. For example, Pseudomonas species have been investigated for their potential to degrade furfuryl alcohol.

Here is a summary of the degradation products under different conditions:

Compound Condition Key Products
Furfural Aerobic Furfuryl alcohol, 2-Furoic acid nih.govecust.edu.cn

The search for and characterization of microbial strains with the ability to degrade furanic compounds is a significant area of bioremediation research. frontiersin.org Bioremediation offers an environmentally sustainable and cost-effective alternative to traditional physicochemical methods for cleaning up contaminated sites. frontiersin.orgneptjournal.com

Several bacterial genera have been identified for their furan-degrading capabilities. Pseudomonas is a frequently cited genus, with strains like Pseudomonas putida Fu1 known to metabolize furans. asm.orgresearchgate.net These bacteria not only degrade furan (B31954) compounds but also exhibit chemotaxis, a behavior where they actively move towards these compounds as a food source, which could be beneficial for in-situ bioremediation. asm.orgusda.gov Other identified bacterial genera with bioremediation potential for various organic pollutants include Bacillus, Rhodococcus, and Acinetobacter. mdpi.com For instance, Bacillus licheniformis, in a consortium with Microbacterium sp. and Brevundimonas sp., has shown effective degradation of furfural. sdewes.org Bacillus species isolated from industrial waste have also demonstrated the ability to degrade furfuryl alcohol. researchgate.net

Fungi are also effective in the bioremediation of furanic compounds. Amorphotheca resinae ZN1 has been shown to degrade both furfural and 5-hydroxymethylfurfural (B1680220) (HMF). ecust.edu.cn

The following table lists some microbial strains and their role in the degradation of furanic compounds:

Microbial Strain/Genus Degraded Compound(s) Key Findings
Corynebacterium glutamicum Furfural Produces furfuryl alcohol and 2-furoic acid aerobically. nih.gov
Amorphotheca resinae ZN1 Furfural, HMF Degrades aerobically to corresponding alcohols and acids; anaerobically to alcohols only. ecust.edu.cn
Pseudomonas putida Fu1 Furfural, 2-Furoic Acid Utilizes furan derivatives and exhibits chemotaxis towards them. asm.orgresearchgate.net
Methanococcus deltae Furfural Transforms furfural to furfuryl alcohol anaerobically. asm.org
Bacillus licheniformis Furfural Degrades furfural effectively as part of a bacterial consortium. sdewes.org
Bacillus sp. Furfuryl Alcohol Isolated strains from industrial sites show efficient degradation. researchgate.net

Biokinetic studies are essential for understanding the rates of microbial degradation and the factors influencing them. researchgate.net Such studies, combined with metabolite identification, provide a comprehensive picture of the degradation pathways. wuxiapptec.com

For furan degradation, research has shown that the rate of breakdown can be influenced by factors such as the initial concentration of the furanic compound and the presence of other carbon sources like glucose. ecust.edu.cn For example, with Amorphotheca resinae ZN1, the presence of glucose was found to accelerate the aerobic degradation of furfural and HMF. ecust.edu.cn

Metabolite identification helps to elucidate the biochemical steps involved in degradation. wuxiapptec.com In the degradation of furfural by Corynebacterium glutamicum, furfuryl alcohol and 2-furoic acid were identified as the primary metabolites. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. In a study on furfuryl alcohol degradation by Bacillus strains, LC-MS analysis suggested the conversion of furfuryl alcohol to furoic acid or levulinic acid. researchgate.net The oxidation of furan in vivo is known to produce a reactive dialdehyde, cis-2-butene-1,4-dial (BDA), which can then react with cellular components. nih.gov

The following table summarizes key findings from biokinetic and metabolite identification studies:

Organism/System Compound Key Kinetic Findings & Metabolites
Corynebacterium glutamicum Furfural Product ratio of furfuryl alcohol and 2-furoic acid depends on initial furfural concentration. nih.gov
Amorphotheca resinae ZN1 Furfural, HMF Glucose accelerates aerobic degradation. Metabolites include corresponding alcohols and acids. ecust.edu.cn
Bacillus species Furfuryl Alcohol Efficient degradation at concentrations up to 500 µg/ml. Possible metabolites include furoic acid and levulinic acid. researchgate.net

Isolation and Characterization of Specific Microbial Strains for Bioremediation

Abiotic Degradation in Environmental Compartments

Besides microbial action, furanic compounds are also subject to abiotic degradation processes in the environment, including hydrolysis and photochemical reactions.

Photochemical decomposition, driven by light, is another significant degradation pathway. sugar-energy.com Furan endoperoxides are often formed as primary products in the photo-oxidation of furans, which are typically unstable and can rearrange into various other compounds. scispace.com The stability and decomposition pathways of these endoperoxides are highly dependent on the substituents on the furan ring and the solvent. scispace.com For instance, the photo-oxidation of furfural derivatives can lead to the formation of α-hydroperoxy carbonyl compounds. scispace.com

Once in the atmosphere, furanoids can react with major oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). acs.orgnoaa.gov These reactions lead to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA), which can degrade air quality. acs.orgnoaa.govresearchgate.net

Hydrolytic Stability and Photochemical Decomposition Studies

Sustainable Production and Environmental Impact Assessment

The production of flavor and fragrance compounds like this compound is increasingly scrutinized for its environmental sustainability. The shift from petrochemical-based synthesis to bio-based routes is driven by the principles of green chemistry and the goal of establishing a circular economy. This involves utilizing renewable feedstocks, designing energy-efficient processes, and minimizing waste generation. The sustainability of this compound is intrinsically linked to the production methods of its precursors, furfuryl alcohol and butyric acid, which can both be derived from biomass. researchgate.netresearchgate.net Assessing the environmental performance through methodologies like Life Cycle Assessment (LCA) is crucial for identifying environmental hotspots and guiding the development of more sustainable technologies. livescience.iomdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create processes that are safer, more efficient, and environmentally benign compared to traditional chemical methods. core.ac.ukresearchgate.net Conventional esterification often relies on strong acid catalysts, which can be corrosive, difficult to separate from the product, and can promote the unwanted polymerization of furfuryl alcohol. researchgate.net Green approaches focus on alternative catalysts and reaction conditions to overcome these limitations.

A leading green strategy for this compound synthesis is the use of enzymatic catalysis, specifically employing lipases. researchgate.net Lipases are highly selective enzymes that can catalyze esterification under mild conditions, reducing energy consumption and preventing side reactions. rsc.org The immobilized lipase (B570770) B from Candida antarctica (often sold under the trade name Novozym 435) has been extensively studied for the synthesis of various flavor esters, including those of furfuryl alcohol. rsc.orgubbcluj.ro

Key advantages of enzymatic synthesis include:

High Selectivity: Enzymes can target the specific reaction, minimizing the formation of by-products like difurfuryl ether that can arise from the acid-catalyzed self-condensation of furfuryl alcohol. researchgate.net

Mild Reaction Conditions: Reactions are typically conducted at lower temperatures (e.g., 25–60 °C), reducing energy demand. rsc.orgubbcluj.ro

Catalyst Reusability: Immobilizing the enzyme on a solid support allows for easy separation from the reaction mixture and reuse over multiple cycles, improving process economics and reducing waste. rsc.org

Use of Greener Solvents: Enzymatic synthesis is compatible with environmentally friendly solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can replace conventional volatile organic compounds. ubbcluj.ro

Recent research has also explored transitioning from batch systems to continuous flow reactors for the enzymatic synthesis of furfuryl esters. This approach can significantly enhance productivity by increasing conversion rates and reducing residence times. In one study, a continuous flow system using an immobilized lipase achieved a furfuryl alcohol conversion of up to 96.8% with a residence time of just 10.5 minutes, demonstrating excellent stability over 30 hours of operation. rsc.org

Table 1: Research Findings on Green Synthesis of Furfuryl Esters
CatalystReactantsSolventModeTemperature (°C)TimeConversion/YieldSource
Immobilized Lipase from Aspergillus oryzaeFurfuryl Alcohol & C8–C18 Carboxylic AcidsCyclohexaneBatch2545 min88.7–90.2% Conversion rsc.org
Immobilized Lipase from Aspergillus oryzaeFurfuryl Alcohol & Octanoic AcidCyclohexaneContinuous Flow2510.5 min96.8% Conversion rsc.org
Novozym 435 (Immobilized Lipase B from Candida antarctica)Anisyl Alcohol & Propionic Acid2-Methyltetrahydrofuran (2-MeTHF)Batch606 hours>95% Conversion ubbcluj.ro
Immobilized CALB5-Hydroxymethyl-2-vinylfuran & Acetic Anhydride/Butyric AnhydrideNot specifiedBatchNot specifiedNot specifiedQuantitative Yield acs.org

Life Cycle Assessment of Bio-based Production Routes

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process from "cradle-to-gate" (from raw material extraction to the finished product leaving the factory) or "cradle-to-grave" (including use and disposal). mdpi.com While a specific, published LCA for this compound is not available, its environmental profile can be inferred by examining the LCAs of its bio-based precursors: furfuryl alcohol (derived from furfural) and butyric acid.

LCA of Bio-based Furfural Production

Furfural is a platform chemical produced from the dehydration of xylose, a sugar found in the hemicellulose fraction of lignocellulosic biomass such as corn cobs, sugarcane bagasse, and wood. europa.euieabioenergy.com LCAs of furfural production consistently identify two major environmental hotspots:

Energy Consumption: The process is energy-intensive, particularly the use of high-pressure steam for the hydrolysis and stripping steps. livescience.io

Chemicals: The use of acid catalysts (e.g., sulfuric acid) and extraction solvents contributes to environmental impacts. uliege.be

Table 2: Key Environmental Impact Hotspots in Bio-Precursor Production
PrecursorFeedstock ExampleProduction StagePrimary Environmental Impact DriverSource
FurfuralBirchwoodCultivation & ProcessingLand use and energy consumption (natural gas for steam) livescience.io
FurfuralWoody BiomassHydrolysisChemical consumption (formic acid) uliege.be
Butyric AcidWheat StrawPretreatment & FermentationElectricity use, sulfuric acid, and hydroxides mdpi.com
Butyric AcidLignocellulosic WastePretreatmentSteam explosion process and energy source researchgate.net

LCA of Bio-based Butyric Acid Production

Butyric acid can be produced sustainably through the fermentation of various low-cost agricultural and dairy waste streams by microorganisms like Clostridium tyrobutyricum. researchgate.netmdpi.com LCAs of this process indicate that the main environmental burdens are associated with the energy-intensive pretreatment of the lignocellulosic feedstock and the electricity used during fermentation and product recovery. researchgate.net

One study evaluating a biorefinery producing butyric acid from wheat straw reported a climate change impact of 0.727 kg CO₂-eq per kg of butyric acid. mdpi.com However, integrating the process with anaerobic digestion of waste streams to produce biogas for energy could more than halve this impact. Another analysis noted that using a renewable energy source for the production process could reduce the global warming impact by as much as 82%. researchgate.net These findings underscore the critical role that energy integration and the valorization of co-products play in improving the sustainability of bio-based chemicals.

Future Research Directions and Emerging Areas in Furfuryl Butyrate Studies

Advanced Omics Technologies for Elucidating Complex Biological Interactions

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to examine the intricate biological interactions of furfuryl butyrate (B1204436). nih.gov These high-throughput technologies allow for a comprehensive analysis of the molecular responses of organisms to this compound. nih.govresearchgate.net

Key Research Focus Areas:

Metabolomics: This approach can identify and quantify the small-molecule metabolites present in a biological system after exposure to furfuryl butyrate. This can reveal how the compound is metabolized and its downstream effects on cellular pathways. For instance, understanding the biotransformation of this compound by the gut mycobiome can provide insights into its influence on human health. acm.or.kr

Proteomics: By studying the entire set of proteins expressed by an organism, proteomics can identify specific proteins that interact with this compound or whose expression levels are altered in its presence. This can help to elucidate its mechanism of action and potential biological targets. mdpi.com

Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are active at a particular time. This can reveal how this compound influences gene expression and regulatory networks. researchgate.net

Integrated Multi-Omics: The real power lies in integrating data from these different omics platforms. nih.govresearchgate.net A combined approach can provide a holistic view of the biological system's response to this compound, from the genetic level to the functional protein and metabolite level. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the behavior and properties of molecules like this compound at the atomic level. su.se These in silico methods offer a cost-effective and efficient way to screen potential applications and understand complex molecular interactions. acs.org

MD simulations can be used to study the behavior of this compound and its derivatives in different environments, such as in aqueous solutions or interacting with other molecules. su.se These simulations provide insights into thermodynamic properties, diffusion coefficients, and solvation structures. su.se For furan (B31954) derivatives, MD simulations have been used to study their adsorption on surfaces, which is relevant for applications like corrosion inhibition. jmaterenvironsci.comarabjchem.org

Table 1: Applications of Molecular Dynamics Simulations in Furan Derivative Research

Application Area Insights Gained from MD Simulations
Material Science Understanding the adsorption behavior of furan derivatives on metal surfaces to develop corrosion inhibitors. jmaterenvironsci.comarabjchem.org
Biomass Conversion Studying the behavior of furfural (B47365) and its derivatives under hydrothermal carbonization conditions. su.se
Drug Discovery Investigating the interaction of furan-chalcone derivatives with enzymes like tyrosinase. mdpi.com

| Antitubercular Research | Analyzing the interaction of benzofuran (B130515) and naphthofuran derivatives with proteins from Mycobacterium tuberculosis. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The traditional process of creating new flavors and fragrances often involves extensive trial-and-error, which is both time-consuming and resource-intensive. visium.com AI can significantly accelerate this process by identifying promising new chemical formulas that meet specific criteria for scent, taste, and cost. visium.com Companies are already using AI to streamline the creation of innovative and personalized fragrances and flavors, leading to a faster time-to-market. visium.com

Exploration of Novel Bio-based Derivations and Multifunctional Materials from this compound

This compound is derived from furfural, a key platform chemical produced from renewable biomass. doi.orgresearchgate.net This bio-based origin opens up exciting possibilities for developing sustainable and multifunctional materials. Furan-based compounds are being explored for the synthesis of high-performance renewable polymers that could potentially replace their petroleum-based counterparts. rsc.org

The rigid furan structure can impart desirable properties to polymers, such as increased thermal stability and rigidity. rsc.org Research is ongoing to develop novel resins, coatings, adhesives, and biocomposites from furfural and its derivatives. expandfibre.com These bio-based materials have potential applications in a wide range of industries, including automotive, aerospace, and construction. expandfibre.com

Table 2: Examples of Bio-based Materials Derived from Furan Compounds

Material Type Potential Applications Key Properties
Polycarbonates Packaging, automotive components Increased thermal stability, rigidity, and crystallinity. rsc.org
Polyesters Food packaging Excellent gas barrier properties. researchgate.net
Thermosetting Resins Foundry sands, composites High thermal stability and chemical resistance. numberanalytics.com

| Biocomposites | Various | Renewable, potential for tailored properties. expandfibre.comresearchgate.net |

Translation of Research Findings into Industrial Innovation and Technological Advancements

The ultimate goal of research into this compound and its derivatives is to translate these scientific discoveries into tangible industrial innovations and technological advancements. embl.org This requires a collaborative effort between academia and industry to bridge the gap between basic research and commercial application. hkbu.edu.hk

The increasing demand for sustainable and bio-based products presents a significant opportunity for the industrial application of this compound and its related compounds. europa.eu As research continues to uncover the full potential of this versatile molecule, we can expect to see a new wave of innovative products and technologies that are both high-performing and environmentally friendly.

Q & A

Q. What are the recommended methods for synthesizing furfuryl butyrate in laboratory settings?

this compound is typically synthesized via lipase-catalyzed esterification of furfuryl alcohol and butyric acid. Key parameters include:

  • Enzyme selection : Thermomyces lanuginosus lipase immobilized on supports like Immobead 150 shows high catalytic efficiency .
  • Solvent systems : Solvent-free or non-polar solvents (e.g., hexane) enhance reaction yields by shifting equilibrium toward ester formation.
  • Temperature : Optimal activity occurs at 40–50°C, balancing enzyme stability and reaction kinetics .
  • Molar ratio : A 1:1 to 1:2 ratio of alcohol to acid minimizes side reactions.

Table 1 : Example synthesis conditions

CatalystYield (%)Temperature (°C)SolventReference
T. lanuginosus lipase85–9245Solvent-free
Novozym 4357850Hexane

Q. How can this compound be identified and quantified using analytical techniques?

  • Gas chromatography-mass spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (40°C to 250°C at 10°C/min). This compound elutes at ~14.5 min (retention index: 1170–1173) .
  • Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) : Detects protonated ions at m/z 169 (C₉H₁₂O₃H⁺) for real-time quantification in complex matrices .
  • FEMA identification : Registered under FEMA 2490 (flavoring applications) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular formula : C₉H₁₂O₃ (MW: 168.19 g/mol) .
  • Density : 1.053 g/mL at 25°C .
  • Solubility : Miscible in organic solvents (e.g., ethanol, hexane); limited water solubility (<0.1 g/L) .
  • Stability : Hydrolyzes under acidic/alkaline conditions; store at 4°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of this compound for industrial scalability?

  • Response Surface Methodology (RSM) : Design experiments to optimize variables (e.g., enzyme loading, substrate ratio, agitation). For example, a Central Composite Faced Centered (CCF) design with 27 trials resolves interactions between pH, temperature, and substrate concentration .
  • Immobilization techniques : Covalent binding of lipases to epoxy-activated carriers improves reusability (≥10 cycles with <15% activity loss) .
  • Kinetic modeling : Use Ping-Pong Bi-Bi mechanisms to predict inhibition effects and adjust substrate feeding strategies .

Q. What strategies address contradictions in reported reaction yields for this compound synthesis?

  • Systematic parameter screening : Isolate variables (e.g., water activity, solvent polarity) using fractional factorial designs to identify dominant factors .
  • Analytical validation : Cross-validate yields via GC-MS and titrimetry to rule out quantification biases .
  • Batch vs. continuous reactors : Compare productivity in packed-bed reactors (higher space-time yields) vs. batch systems (easier process control) .

Q. What are the gaps in toxicological data for this compound, and how can they be addressed?

  • Current gaps : No in vivo toxicity or metabolism studies exist; JECFA has not evaluated safety due to insufficient data .
  • Proposed studies :
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Subchronic oral toxicity : Conduct 90-day rodent studies with doses reflecting human exposure (FEMA levels: 0.1–5 mg/kg) .
  • Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., furfuryl alcohol, butyric acid) in simulated gastric fluid .

Q. How should researchers design experiments to study this compound’s stability under varying storage and processing conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via GC-MS .
  • pH-dependent hydrolysis : Measure rate constants in buffers (pH 2–9) to model shelf-life in food/pharmaceutical matrices .
  • Light sensitivity : Use UV-Vis spectroscopy to quantify photodegradation products under UVA/UVB exposure .

Q. What computational methods predict this compound’s interactions in flavor or fragrance systems?

  • QSAR modeling : Relate logP (octanol-water coefficient) and vapor pressure to flavor release kinetics .
  • Molecular docking : Simulate binding affinities with olfactory receptors (e.g., OR5AN1) using AutoDock Vina .
  • Phase equilibria modeling : Predict partitioning in emulsions using UNIFAC or COSMO-RS .

Q. How can analytical methods for this compound be validated in complex matrices (e.g., food, biological fluids)?

  • Calibration curves : Use internal standards (e.g., ethyl heptanoate) to correct for matrix effects in GC-MS .
  • Recovery studies : Spike samples at 50–150% of expected concentrations; validate precision (RSD <5%) and accuracy (90–110% recovery) .
  • Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3) in PTR-TOF-MS .

Q. What metabolic pathways should be prioritized to resolve this compound’s safety profile?

  • Hydrolysis : Study esterase-mediated cleavage in liver microsomes .
  • Phase I metabolism : Identify cytochrome P450 isoforms (e.g., CYP2E1) involved in furfuryl alcohol oxidation .
  • Excretion kinetics : Track urinary metabolites (e.g., furan derivatives) via UPLC-Q-TOF in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.